molecular formula C8H11ClN2O B2851576 4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde CAS No. 1784906-11-1

4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2851576
CAS No.: 1784906-11-1
M. Wt: 186.64
InChI Key: WCTRVVVREUKTEA-UHFFFAOYSA-N
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Description

4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde is a chemical compound belonging to the pyrazole family, characterized by its chloro and isobutyl groups attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.

  • Isobutyl Group Addition: The isobutyl group can be introduced through a nucleophilic substitution reaction using isobutyl bromide or isobutyl chloride.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The process involves the use of reactors, temperature control, and purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.

  • Reduction: Reduction reactions can reduce the aldehyde group to alcohols.

  • Substitution: Substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid.

  • Reduction: 4-Chloro-1-isobutyl-1H-pyrazole-5-methanol.

  • Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in multicomponent reactions (MCRs).

  • Biology: It exhibits biological activities such as antimicrobial, antiviral, and anti-inflammatory properties.

  • Medicine: It is explored for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde is compared with other similar compounds such as:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but different substituents.

  • 1H-Indole-3-carbaldehyde: Different core structure but similar functional groups.

Uniqueness: The presence of both chloro and isobutyl groups on the pyrazole ring makes this compound unique compared to other pyrazole derivatives. This combination of groups can influence its reactivity and biological activity.

Properties

IUPAC Name

4-chloro-2-(2-methylpropyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTRVVVREUKTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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